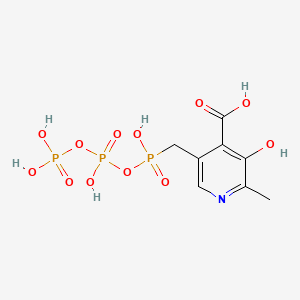
Pyridoxal triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridoxal triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C8H12NO12P3 and its molecular weight is 407.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymatic Role
Pyridoxal triphosphate as a Coenzyme
This compound is crucial for the catalytic activity of numerous enzymes involved in amino acid metabolism. It participates in reactions such as:
- Decarboxylation : Removal of carboxyl groups from amino acids.
- Transamination : Transfer of amino groups between amino acids and keto acids.
- Racemization : Conversion of one enantiomer into another.
A study highlighted that enzymes utilizing this compound exhibit significantly higher activity compared to those using pyridoxal alone, emphasizing the importance of the phosphate group in enzyme-substrate interactions .
Medical Applications
Role in Disease Management
This compound has been investigated for its potential therapeutic roles in various health conditions:
- Colorectal Cancer : Research indicates that higher serum levels of this compound are associated with improved survival rates among colorectal cancer patients. A cohort study involving 1286 patients revealed that elevated levels correlated with better overall and cancer-specific survival outcomes .
- Hypertension : Recent findings suggest that this compound could serve as a cost-effective treatment for hypertension by modulating angiotensin II activity, thereby influencing blood pressure regulation .
Nutritional Significance
Vitamin B6 Metabolism
This compound is essential for maintaining adequate vitamin B6 levels in the body. Its role in amino acid metabolism makes it vital for protein synthesis, neurotransmitter production, and overall metabolic health. A study measuring plasma levels of various B6 vitamers found significant correlations between this compound levels and metabolic health indicators among different populations .
Research and Drug Development
Targeting this compound-Dependent Enzymes
The therapeutic potential of this compound extends to drug design, particularly targeting PLP-dependent enzymes:
- Enzyme Inhibition : Many drugs aim to inhibit PLP-dependent enzymes to treat diseases like cancer and neurodegenerative disorders. For instance, ongoing research focuses on developing inhibitors that selectively target these enzymes to minimize side effects while maximizing therapeutic efficacy .
Table 1: Enzymatic Reactions Involving this compound
| Reaction Type | Example Enzyme | Function |
|---|---|---|
| Decarboxylation | Aromatic L-amino acid decarboxylase | Converts L-amino acids to corresponding amines |
| Transamination | Aspartate transaminase | Transfers amino groups between aspartate and α-ketoglutarate |
| Racemization | L-alanine racemase | Converts L-alanine to D-alanine |
Table 2: Clinical Studies on this compound
Eigenschaften
CAS-Nummer |
71510-36-6 |
|---|---|
Molekularformel |
C8H12NO12P3 |
Molekulargewicht |
407.1 g/mol |
IUPAC-Name |
3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]methyl]-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H12NO12P3/c1-4-7(10)6(8(11)12)5(2-9-4)3-22(13,14)20-24(18,19)21-23(15,16)17/h2,10H,3H2,1H3,(H,11,12)(H,13,14)(H,18,19)(H2,15,16,17) |
InChI-Schlüssel |
WFYHDHNXBXNRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C(=O)O)CP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C(=O)O)CP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Key on ui other cas no. |
71510-36-6 |
Synonyme |
pyridoxal triphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















